molecular formula C14H23NO B13738801 Morpholine, 1-(1-adamantyl)- CAS No. 35702-67-1

Morpholine, 1-(1-adamantyl)-

Cat. No.: B13738801
CAS No.: 35702-67-1
M. Wt: 221.34 g/mol
InChI Key: PHYMGSYTSUESSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 1-(1-adamantyl)-: is a compound that combines the structural features of morpholine and adamantane. Morpholine is a heterocyclic amine with both amine and ether functional groups, while adamantane is a polycyclic cage molecule known for its rigidity and lipophilicity. The incorporation of the adamantyl group into morpholine enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 1-(1-adamantyl)- typically involves the reaction of 1-adamantyl isothiocyanate with morpholine in boiling ethanol. This reaction yields N-(adamantan-1-yl)morpholine-4-carbothioamide, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Morpholine, 1-(1-adamantyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: Morpholine, 1-(1-adamantyl)- is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of derivatives with enhanced properties .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to disrupt enzyme activity makes it a candidate for drug development .

Medicine: The compound’s stability and bioavailability make it a promising candidate for pharmaceutical applications. It has been investigated for its potential use in treating various diseases, including viral infections and cancer .

Industry: In the industrial sector, Morpholine, 1-(1-adamantyl)- is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of Morpholine, 1-(1-adamantyl)- involves its interaction with specific molecular targets, such as enzymes. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach its targets. This interaction can disrupt enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Morpholine, 1-(1-adamantyl)- stands out due to the combination of the adamantyl and morpholine moieties. This unique structure enhances its stability, bioavailability, and ability to interact with biological targets, making it a valuable compound in various fields .

Properties

CAS No.

35702-67-1

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-(1-adamantyl)morpholine

InChI

InChI=1S/C14H23NO/c1-3-16-4-2-15(1)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2

InChI Key

PHYMGSYTSUESSU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.